molecular formula C16H11NS2 B14412955 4,6-Diphenyl-2H-1,3-thiazine-2-thione CAS No. 84512-72-1

4,6-Diphenyl-2H-1,3-thiazine-2-thione

Cat. No.: B14412955
CAS No.: 84512-72-1
M. Wt: 281.4 g/mol
InChI Key: XJUVEWADHSDHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diphenyl-2H-1,3-thiazine-2-thione is a heterocyclic compound that features a thiazine ring with two phenyl groups attached at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2H-1,3-thiazine-2-thione typically involves multicomponent reactions. One common method is the reaction of in situ-generated 1-azadienes with carbon disulfide. This reaction is often carried out under microwave irradiation at 120°C in dichloromethane, leading to the formation of the desired thiazine-2-thione .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of multicomponent reactions and microwave-assisted synthesis suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenyl-2H-1,3-thiazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Diphenyl-2H-1,3-thiazine-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2H-1,3-thiazine-2-thione involves its ability to act as a masked 1-azadiene. This property allows it to participate in various chemical reactions, such as the aza-Diels-Alder reaction, leading to the formation of complex heterocyclic frameworks. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 4,6-Diphenyl-2H-1,3-thiazine-2-thione is unique due to its ability to act as a masked 1-azadiene, which allows it to participate in a wide range of chemical reactions. This property, combined with its phenyl substituents, makes it a versatile and valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

84512-72-1

Molecular Formula

C16H11NS2

Molecular Weight

281.4 g/mol

IUPAC Name

4,6-diphenyl-1,3-thiazine-2-thione

InChI

InChI=1S/C16H11NS2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H

InChI Key

XJUVEWADHSDHPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=S)S2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.